molecular formula C14H16ClNO2S B2469488 N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide CAS No. 2411266-04-9

N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide

Cat. No. B2469488
CAS RN: 2411266-04-9
M. Wt: 297.8
InChI Key: JHODWWJZUIKJRB-UHFFFAOYSA-N
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Description

N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide, also known as BTCPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neuroscience, N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide has been shown to activate the Nrf2/ARE pathway, which plays a role in the regulation of cellular antioxidant defenses. In cancer treatment, N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. In infectious diseases, N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide has been shown to disrupt the cell wall of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide has been shown to have various biochemical and physiological effects in cells and organisms. In neuroscience, N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide has been shown to protect neurons from oxidative stress and inflammation, which are implicated in neurodegenerative diseases. In cancer treatment, N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In infectious diseases, N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide has been shown to inhibit the growth of bacteria and fungi, leading to their death.

Advantages and Limitations for Lab Experiments

N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide has several advantages for lab experiments, including its stability and solubility in various solvents. However, its high cost and limited availability may be a limitation for some researchers. Additionally, the exact mechanism of action of N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for further research on N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide. In neuroscience, further studies are needed to determine the optimal dosage and treatment duration for N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide in the treatment of neurodegenerative diseases. In cancer treatment, further studies are needed to determine the efficacy and safety of N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide in combination with other chemotherapeutic agents. In infectious diseases, further studies are needed to determine the spectrum of antimicrobial activity of N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide against different types of bacteria and fungi. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide and its potential side effects.

Synthesis Methods

N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-chloro-N-(2-hydroxypropyl)acetamide with 1-benzothiophen-2-carboxaldehyde in the presence of a catalyst such as sodium hydride. The resulting product is then purified through crystallization or chromatography to obtain the final compound.

Scientific Research Applications

N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide has been studied for its potential therapeutic properties in various fields of research, including neuroscience, cancer treatment, and infectious diseases. In neuroscience, N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide has been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer treatment, N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide has been studied for its ability to inhibit the growth of cancer cells and may be a potential chemotherapeutic agent. In infectious diseases, N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide has been shown to have antimicrobial properties and may be a potential treatment for bacterial and fungal infections.

properties

IUPAC Name

N-(1-benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2S/c1-10(17)8-16(14(18)7-15)9-12-6-11-4-2-3-5-13(11)19-12/h2-6,10,17H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHODWWJZUIKJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC1=CC2=CC=CC=C2S1)C(=O)CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Benzothiophen-2-ylmethyl)-2-chloro-N-(2-hydroxypropyl)acetamide

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